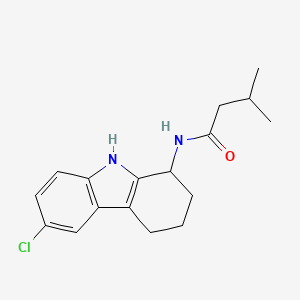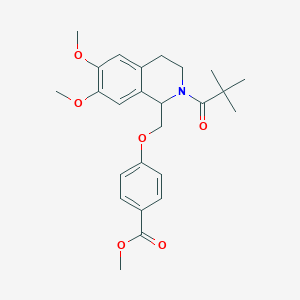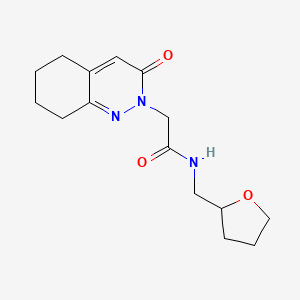![molecular formula C19H14ClN5 B14967906 1-(3-chlorophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967906.png)
1-(3-chlorophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core fused with an indole moiety, and a chlorophenyl group attached to the pyrazolo ring. The combination of these structural elements imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones to form the pyrazole ring, followed by further cyclization with a suitable pyrimidine precursor to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as transition metal complexes, to facilitate the cyclization reactions, and the use of high-throughput screening techniques to identify the most efficient reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized pyrazolo[3,4-d]pyrimidine derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole moiety are known for their diverse pharmacological properties.
Uniqueness
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE is unique due to the combination of the pyrazolo[3,4-d]pyrimidine core with the indole moiety and the presence of the chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C19H14ClN5 |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-4-(2,3-dihydroindol-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H14ClN5/c20-14-5-3-6-15(10-14)25-19-16(11-23-25)18(21-12-22-19)24-9-8-13-4-1-2-7-17(13)24/h1-7,10-12H,8-9H2 |
InChI-Schlüssel |
WZUHPHMEHZTDHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14967833.png)

![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967844.png)

![N-Benzyl-N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B14967854.png)
![Methyl 3-(cyanomethyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14967857.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-acetylphenyl)acetamide](/img/structure/B14967876.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14967879.png)
![N-methyl-N-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B14967882.png)
![2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14967894.png)
![methyl 4-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B14967895.png)
![7-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967913.png)

